(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorinated and fluorinated phenyl group, a methoxy group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 3-fluorobenzyl alcohol with 3-chloro-4-hydroxybenzaldehyde in the presence of a base to form the methoxyphenyl intermediate.
Condensation Reaction: The methoxyphenyl intermediate is then subjected to a condensation reaction with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated and fluorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(4E)-4-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of a chlorinated and fluorinated phenyl group, a methoxy group, and an oxazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H13ClFNO3 |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
(4E)-4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H13ClFNO3/c1-11-15(18(22)24-21-11)8-12-5-6-17(16(19)9-12)23-10-13-3-2-4-14(20)7-13/h2-9H,10H2,1H3/b15-8+ |
InChI Key |
HZNXTAYUHLQKGX-OVCLIPMQSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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